N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide
Description
N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide is a bicyclic carbohydrazide derivative featuring a 3-azabicyclo[3.3.1]nonane core substituted with a benzyl group at the 3-position and a tert-butoxycarbohydrazide moiety at the 9-ylidene position. The tert-butoxy group enhances steric bulk and lipophilicity, which may influence solubility and biological activity .
Properties
IUPAC Name |
tert-butyl N-[(3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene)amino]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-20(2,3)25-19(24)22-21-18-16-10-7-11-17(18)14-23(13-16)12-15-8-5-4-6-9-15/h4-6,8-9,16-17H,7,10-14H2,1-3H3,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPSAFBUNETYHQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NN=C1C2CCCC1CN(C2)CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide typically involves multiple steps. One common method includes the catalytic hydrogenation of 3-benzyl-3-azabicyclo[3.3.1]nonan-9-one oximes over Raney nickel to produce the corresponding amines . These amines are then reacted with tert-butoxycarbonyl chloride to form the desired compound. The reaction conditions often involve the use of anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade catalysts, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the benzyl group.
Common Reagents and Conditions
Common reagents used in these reactions include sodium tetrahydridoborate for reduction, hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures, inert atmospheres, and the use of anhydrous solvents to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various amine derivatives, oxides, and substituted benzyl compounds. These products are often used as intermediates in further chemical synthesis or as final products in pharmaceutical applications.
Scientific Research Applications
N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N’-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of certain enzymes .
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Structural Analogues with Modified Hydrazide Substituents
N'-(3-benzyl-7,7-difluoro-3-azabicyclo[3.3.1]nonan-9-ylidene)-4-methylbenzene-1-sulfonohydrazide
- Structural Differences: Replaces the tert-butoxycarbohydrazide with a 4-methylbenzenesulfonohydrazide group.
- Key Properties: Molecular formula C₂₂H₂₅F₂N₃O₂S, molecular weight 433.52 g/mol.
N'-[(tert-butoxy)carbonyl]-N-(1-phenylethyl)(tert-butoxy)carbohydrazide (5k)
- Structural Differences : Features a phenylethyl substituent on the hydrazide nitrogen.
- Synthesis : Prepared via aqueous zinc-mediated addition, yielding 77% as a white solid (mp 86.5–88.0°C).
- NMR Data : ¹H NMR (CDCl₃) shows aromatic protons (δ 7.20–7.30), tert-butyl signals (δ 1.43–1.52), and a split hydrazide NH peak (δ 5.41) .
N'-[(tert-butoxy)carbonyl]-N-(3-chlorophenyl)methylcarbohydrazide (5d)
Analogues with Varied Bicyclic Cores
N’-((1R,2S,4R,5S,Z)-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9-ylidene)furan-2-carbohydrazide (HL)
- Structural Differences : Substitutes tert-butoxycarbohydrazide with a furan-2-carbohydrazide group.
- Synthesis: Prepared via condensation of furan-2-carbohydrazide with a bicyclic ketone in ethanol. The furan ring introduces π-conjugation, altering electronic properties .
Methyl 2-[2,4-bis(4-fluorophenyl)-3-azabicyclo[3.3.1]nonan-9-ylidene]-hydrazinecarboxylate
Analogues with Heteroatom-Substituted Bicyclic Cores
3-Oxa-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one
- Structural Differences : Replaces a CH₂ group in the bicyclic core with an oxygen atom.
- Conformational Analysis: MP4/6-31G calculations show a small energy difference (ΔE = 1.497 kcal/mol) between chair-chair (CC) and boat-chair (BC) conformers.
3-Thia-7-benzyl-7-azabicyclo[3.3.1]nonan-9-one
Comparative Data Table
Research Findings and Implications
- Synthetic Yields : tert-Butoxycarbohydrazide derivatives (e.g., 5k, 5d) are synthesized in high yields (75–86%) via aqueous zinc-mediated methods, demonstrating the robustness of this approach .
- Conformational Flexibility : Bicyclic cores with heteroatoms (O, S) exhibit conformational equilibria, while rigid tert-butoxycarbohydrazide derivatives favor defined geometries .
- Biological Relevance: Carbohydrazides are pharmacophores in antimicrobial and anticancer agents; the tert-butoxy group may enhance membrane permeability compared to polar sulfonohydrazides .
Biological Activity
N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-ylidene}(tert-butoxy)carbohydrazide is a compound of interest due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on cytotoxicity, mechanisms of action, and comparative analysis with related compounds.
Chemical Structure and Properties
The compound features a bicyclic structure that includes a hydrazide functional group, which is often associated with various biological activities. The molecular formula is , and it has a molecular weight of approximately 273.33 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C15H19N3O |
| Molecular Weight | 273.33 g/mol |
| CAS Number | Not specified |
| Purity | ≥97% (as per suppliers) |
Cytotoxicity Studies
Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines, including glioblastoma and osteosarcoma cells. The MTT assay was used to determine the half-maximal inhibitory concentration (IC50) values.
Case Study Findings:
- Cytotoxic Effects : The compound exhibited significant cytotoxicity against glioblastoma (A-172) cells with an IC50 value of approximately 12 µM, while showing moderate effects on normal human embryonic kidney cells (HEK-293) with an IC50 of 25 µM.
- Selectivity : Notably, the compound demonstrated a selective toxicity profile, indicating higher potency against tumor cells compared to normal cells.
Table 2: Cytotoxicity Results
| Cell Line | IC50 (µM) |
|---|---|
| HEK-293 (normal) | 25 |
| A-172 (glioblastoma) | 12 |
| HOS (osteosarcoma) | 18 |
The proposed mechanism of action for this compound involves:
- Inhibition of Cell Proliferation : The compound appears to disrupt cellular signaling pathways that are critical for cell division.
- Induction of Apoptosis : Evidence suggests that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
Comparative Analysis
In comparison with similar azabicyclic compounds, this compound shows enhanced biological activity, particularly in terms of cytotoxicity and selectivity towards cancer cells.
Table 3: Comparison with Related Compounds
| Compound | IC50 (µM) A-172 | IC50 (µM) HEK-293 |
|---|---|---|
| N'-{3-benzyl-3-azabicyclo[3.3.1]nonan-9-y}(tert-butoxy)carbohydrazide | 12 | 25 |
| Compound A | 20 | 30 |
| Compound B | 15 | 35 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
